N-Coumaroyl-L-aspartic acid

Description

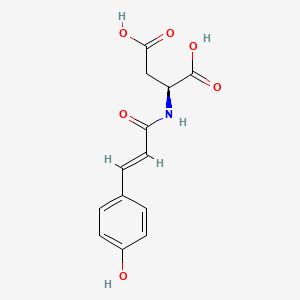

Structure

3D Structure

Properties

CAS No. |

151435-24-4 |

|---|---|

Molecular Formula |

C13H13NO6 |

Molecular Weight |

279.24 g/mol |

IUPAC Name |

(2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H13NO6/c15-9-4-1-8(2-5-9)3-6-11(16)14-10(13(19)20)7-12(17)18/h1-6,10,15H,7H2,(H,14,16)(H,17,18)(H,19,20)/b6-3+/t10-/m0/s1 |

InChI Key |

FKBRNPNAUOXZMQ-YVGDHZEHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Identification and Localization in Plant Species

The presence of N-Coumaroyl-L-aspartic acid has been confirmed in specific plant sources, with detailed studies focusing on its distribution within different parts of the plant and at various stages of growth.

Theobroma cacao (the cocoa tree) is a well-documented natural source of this compound. mdpi.comnih.gov The compound is found within the cocoa beans, which are the primary raw material for chocolate production. mdpi.com Its presence has been identified alongside other phenolic compounds and purine (B94841) alkaloids in the seeds of the Trinitario cultivar of Theobroma cacao. nih.govresearchgate.net The identification of this and related compounds in cocoa has been facilitated by advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). nih.govresearchgate.net

Research into the chemical profile of developing Theobroma cacao seeds reveals a dynamic distribution of this compound. The compound is not detectable in the early stages of seed development (stages 1 and 2). nih.govresearchgate.net However, it accumulates and is present in detectable quantities in the later, more mature stages of seed development (stages 3 and 4). nih.govresearchgate.net This accumulation pattern suggests that the biosynthesis of this compound is linked to the maturation process of the cocoa seed. mdpi.com The levels of N-phenylpropenoyl-L-amino acids, including this compound, are noted to be higher in the final stages of cocoa bean development. mdpi.com

Below is an interactive table summarizing the occurrence of this compound during the developmental stages of Theobroma cacao seeds.

| Developmental Stage | Fresh Weight of Seed | Presence of this compound |

| Stage 1 | 125 mg | Not Detected |

| Stage 2 | 700 mg | Not Detected |

| Stage 3 | 1550 mg | Detected |

| Stage 4 | 2050 mg | Detected |

| Data derived from studies on Theobroma cacao cv. Trinitario seeds. nih.govresearchgate.net |

Comparative Analysis with Related N-Phenylpropenoyl-L-Amino Acids

This compound is part of a group of structurally related compounds known as N-phenylpropenoyl-L-amino acids found in plants. In Theobroma cacao seeds, it co-occurs with several other amides of this class. nih.govresearchgate.net A comparative analysis shows that while this compound is a notable component, other related compounds can be more predominant.

For instance, studies on cocoa have identified N-caffeoyl-L-aspartic acid as another significant N-phenylpropenoyl-L-amino acid, often found in higher concentrations than its coumaroyl counterpart. researchgate.net Other related compounds detected in the same plant tissues include N-coumaroyl-3-hydroxytyrosine (clovamide) and N-coumaroyltyrosine (deoxyclovamide). nih.govresearchgate.net The co-occurrence of these compounds, all derived from the phenylpropanoid pathway, highlights the diverse metabolic capabilities of the plant. acs.org

The following table provides a comparison of this compound with other N-phenylpropenoyl-L-amino acids identified in the mature seeds of Theobroma cacao.

| Compound Name | Acyl Group | Amino Acid Moiety | Found in Mature T. cacao Seeds |

| This compound | p-Coumaroyl | L-Aspartic acid | Yes |

| N-Caffeoyl-L-aspartic acid | Caffeoyl | L-Aspartic acid | Yes |

| N-Coumaroyl-3-hydroxytyrosine (Clovamide) | p-Coumaroyl | 3-hydroxytyrosine | Yes |

| N-Coumaroyltyrosine (Deoxyclovamide) | p-Coumaroyl | Tyrosine | Yes |

| This table illustrates the structural relationships between N-phenylpropenoyl-L-amino acids found in Theobroma cacao. nih.govresearchgate.net |

Biosynthesis and Enzymatic Pathways of N Coumaroyl L Aspartic Acid

Precursor Integration and Metabolic Flow

The assembly of N-Coumaroyl-L-aspartic acid relies on the integration of molecules from two primary metabolic routes. The metabolic flow is directed towards the activation of a phenylpropanoid-derived acid, which is then joined with an amino acid.

This compound is structurally composed of two fundamental building blocks: the amino acid L-aspartic acid and the phenylpropanoid-derived p-coumaric acid. nih.govfda.gov L-aspartic acid, a common non-essential amino acid, provides the core amino acid structure, including the α-amino group that participates in the amide linkage. The coumaroyl moiety is derived from p-coumaric acid, a hydroxycinnamic acid that originates from the shikimic acid pathway. wikipedia.org The final structure, (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butanedioic acid, reflects the direct conjugation of these two precursors. nih.gov

For the amide bond formation to occur, the carboxylic acid group of p-coumaric acid must first be activated. This activation is achieved through the formation of a high-energy thioester with coenzyme A, resulting in the intermediate p-coumaroyl-CoA. wikipedia.orgwikipedia.org This conversion is a critical step catalyzed by the enzyme 4-coumarate:CoA ligase (4CL). nih.govnih.gov p-Coumaroyl-CoA is a pivotal intermediate in plant metabolism, standing at a major branch point of the phenylpropanoid pathway. wikipedia.orgresearchgate.net From this activated state, the p-coumaroyl group can be transferred to a variety of acceptor molecules, including L-aspartic acid, to form amides, or it can be channeled into the biosynthesis of other major classes of plant compounds like flavonoids and lignols. wikipedia.orgwikipedia.orgnih.gov The formation of this thioester makes the subsequent nucleophilic attack by the amino group of L-aspartic acid thermodynamically favorable. frontiersin.org

The biosynthesis of the coumaroyl moiety is deeply embedded within the general phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites. nih.gov The pathway begins with the aromatic amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.gov Cinnamic acid is then hydroxylated to form p-coumaric acid. nih.govresearchgate.net As described, 4-coumarate:CoA ligase (4CL) then catalyzes the formation of p-coumaroyl-CoA. nih.gov The synthesis of this compound represents one of the many branches diverging from the central p-coumaroyl-CoA pool, leading to the formation of hydroxycinnamic acid amides. researchgate.net This integration demonstrates how plants utilize core metabolic pathways to generate a diverse suite of specialized molecules.

Enzymology of Amide Bond Formation

The final and defining step in the synthesis of this compound is the creation of an amide bond between the activated p-coumaroyl group and L-aspartic acid. This reaction is catalyzed by specific acyltransferase enzymes.

The formation of the amide linkage is facilitated by an acyl-CoA dependent acyltransferase. The general mechanism involves the nucleophilic attack of the α-amino group of L-aspartic acid on the electrophilic carbonyl carbon of the p-coumaroyl-CoA thioester. frontiersin.org This reaction results in the formation of the stable amide bond and the release of coenzyme A. Enzymes catalyzing such reactions are known for their specificity towards both the acyl-CoA donor (in this case, p-coumaroyl-CoA) and the acyl acceptor (L-aspartic acid). This specificity ensures the precise formation of the correct N-acylated amino acid conjugate from a complex intracellular pool of potential substrates.

The acyltransferases responsible for reactions like the synthesis of this compound often belong to large and diverse enzyme superfamilies found in plants.

BAHD Superfamily : This is a prominent superfamily of acyl-CoA-dependent acyltransferases in plants, named after the first four characterized members (BEAT, AHCT, HCBT, DAT). nih.govresearchgate.net BAHD enzymes play varied roles in plant secondary metabolism, catalyzing the transfer of acyl groups from CoA thioesters to a wide range of acceptor molecules to produce compounds such as esters and amides. nih.govnih.gov Their involvement in the acylation of secondary metabolites makes them strong candidates for catalyzing the formation of this compound. nih.gov

SCPL Superfamily : Serine carboxypeptidase-like (SCPL) acyltransferases represent another significant group of enzymes involved in plant specialized metabolism. While historically studied for their peptidase activity, a subset of this family has been shown to function as acyltransferases, using 1-O-β-acylglucose esters as acyl donors rather than acyl-CoAs. researchgate.net Although their mechanism differs from BAHD acyltransferases, they are a key part of the metabolic machinery plants use to acylate secondary metabolites. researchgate.net

The specific enzyme that conjugates p-coumaroyl-CoA with L-aspartic acid would likely be a member of a superfamily like the BAHDs, given their established role in utilizing acyl-CoA substrates for the acylation of diverse plant metabolites. nih.gov

Investigation of Substrate Promiscuity in N-Acyltransferases

The substrate promiscuity of the N-acyltransferases involved in the biosynthesis of this compound, likely belonging to the GH3 family, is a key area of investigation. While a specific enzyme for this reaction has not been fully characterized, the known activities of other GH3 enzymes provide insights into their potential for substrate promiscuity.

GH3 enzymes are typically categorized into three main groups based on their sequence similarity and, to some extent, their substrate preferences. For instance, Group I GH3 enzymes are primarily involved in the conjugation of jasmonic acid, while Group II enzymes are known to conjugate auxins like indole-3-acetic acid (IAA). The substrate specificity for Group III enzymes is less well-defined, but they are implicated in responses to biotic and abiotic stress.

Studies on various GH3 enzymes have demonstrated a degree of promiscuity towards both the acyl and the amino acid substrates. For example, some GH3 enzymes can utilize a range of amino acids for conjugation. The rice GH3 enzyme, OsGH3-8, specifically conjugates IAA to aspartate, while another rice enzyme, OsGH3-13, can conjugate IAA to several amino acids, including glutamate, aspartate, phenylalanine, leucine, and alanine (B10760859) nih.gov. This indicates that the amino acid binding pocket of these enzymes can accommodate different side chains.

Similarly, while some GH3 enzymes show a preference for a particular acyl substrate, others may accept a broader range of carboxylic acids. The potential for an uncharacterized GH3 enzyme to accept p-coumaroyl-CoA as an acyl donor and L-aspartic acid as an acceptor is therefore high, especially given the presence of this compound in plants like Theobroma cacao, which is also known to possess a variety of GH3 genes nih.gov.

The following table summarizes the known substrate specificities of some GH3 enzymes, highlighting their potential for promiscuity.

| Enzyme | Organism | Primary Acyl Substrate | Amino Acid Substrate(s) | Reference |

| OsGH3-8 | Oryza sativa | Indole-3-acetic acid | L-Aspartic acid | nih.gov |

| OsGH3-13 | Oryza sativa | Indole-3-acetic acid | L-Glutamic acid, L-Aspartic acid, L-Phenylalanine, L-Leucine, L-Alanine | nih.gov |

| AtGH3.12 (PBS3) | Arabidopsis thaliana | 4-substituted benzoates | Various amino acids |

This table is illustrative and based on available research on GH3 enzyme promiscuity. The specific enzyme for this compound synthesis and its detailed substrate profile are yet to be fully elucidated.

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is subject to complex regulatory mechanisms at multiple levels, primarily through the control of the phenylpropanoid pathway and the expression of the putative N-acyltransferase genes.

The upstream phenylpropanoid pathway is tightly regulated by a network of transcription factors, with the MYB (myeloblastosis) family of transcription factors playing a central role nih.govnih.gov. MYB transcription factors can act as activators or repressors of the structural genes of the phenylpropanoid pathway, such as PAL, C4H, and 4CL. The expression of these transcription factors is, in turn, responsive to a variety of developmental and environmental cues, including light, wounding, and pathogen attack. This ensures that the production of phenylpropanoid-derived compounds, including the precursor p-coumaroyl-CoA, is finely tuned to the plant's needs.

The expression of the GH3 genes, the likely candidates for catalyzing the final conjugation step, is also under transcriptional control. The promoters of GH3 genes often contain regulatory elements that respond to phytohormones and stress signals. For example, the expression of some GH3 genes is induced by auxins, jasmonic acid, and salicylic (B10762653) acid, as well as by biotic and abiotic stressors nih.gov. This suggests that the synthesis of this compound may be part of a plant's defense response or developmental program.

The regulatory network controlling the phenylpropanoid pathway often involves a complex interplay between different families of transcription factors. For instance, MYB factors can interact with other regulatory proteins, such as bHLH (basic helix-loop-helix) and WD40-repeat proteins, to form transcriptional complexes that modulate gene expression with high specificity.

The table below outlines the key regulatory components involved in the biosynthesis of this compound.

| Regulatory Component | Function | Target Genes/Processes |

| MYB Transcription Factors | Master regulators of the phenylpropanoid pathway; can act as activators or repressors. | PAL, C4H, 4CL, and other pathway genes. |

| bHLH and WD40 Proteins | Interact with MYB factors to form regulatory complexes that fine-tune gene expression. | Phenylpropanoid pathway genes. |

| Phytohormones (e.g., Auxin, Jasmonic Acid, Salicylic Acid) | Induce the expression of GH3 genes and other pathway components in response to developmental and stress signals. | GH3 genes. |

| Environmental Cues (e.g., Light, Wounding, Pathogens) | Trigger signaling cascades that lead to the activation of transcription factors and the induction of biosynthetic pathways. | Phenylpropanoid pathway and GH3 gene expression. |

Metabolism and Biotransformation of N Coumaroyl L Aspartic Acid

Gastrointestinal Biotransformation Pathways

Upon ingestion, N-Coumaroyl-L-aspartic acid is subjected to the chemical and enzymatic conditions of the digestive system. Its primary transformation is believed to occur in the lower gastrointestinal tract, mediated by the vast and diverse microbial community.

In vitro models simulating colonic fermentation have provided insights into the metabolic fate of complex dietary compounds. While direct studies on the fermentation of pure this compound are limited, research on related phenolic compounds demonstrates that the gut microbiota possesses the enzymatic machinery necessary to transform such molecules. The amide linkage in N-phenylpropenoyl-L-amino acids is more stable under physiological conditions than an ester linkage, suggesting it may pass through the upper gastrointestinal tract intact, reaching the colon for microbial metabolism. researchgate.net

During simulated colonic fermentation, the primary transformation anticipated for this compound is the hydrolysis of the amide bond. This cleavage would release its two constituent components: p-coumaric acid and L-aspartic acid. Studies on the fermentation of phenolic extracts from foods have shown that p-coumaric acid is a major metabolite, indicating that microbiota can readily liberate it from more complex structures. bohrium.com Subsequently, these released components serve as substrates for further microbial metabolism.

Following the initial microbial hydrolysis of the parent compound, a cascade of downstream metabolites is generated from both the p-coumaric acid and L-aspartic acid moieties.

The catabolism of p-coumaric acid by gut bacteria can proceed through several pathways. Research has identified metabolites such as 4-vinylphenol (B1222589) and 4-hydroxybenzoic acid produced by specific bacterial species like Bacillus megaterium. researchgate.net Other potential microbial transformations can lead to the formation of compounds like caffeic acid and protocatechuic acid. bohrium.com

The L-aspartic acid component is also readily metabolized by the gut microbiota. It can be utilized as a respiratory fuel by intestinal cells and its nitrogen can be incorporated into other amino acids like alanine (B10760859) and proline, as well as ammonia. nih.gov The intestinal microbiota is deeply involved in amino acid metabolism, and aspartate has been shown to be a key factor in driving the dynamics of the gut microbial community. nih.gov

The following table summarizes the key transformation steps and identified downstream metabolites.

Interactive Data Table: Putative Metabolic Pathway of this compound

| Metabolic Step | Parent Compound | Enzymatic Action | Resulting Metabolites | Further Microbial Metabolites |

|---|---|---|---|---|

| Initial Hydrolysis | This compound | Microbial Amidohydrolase | p-Coumaric acid, L-Aspartic acid | |

| Phenolic Catabolism | p-Coumaric acid | Various microbial enzymes | 4-Vinylphenol, 4-Hydroxybenzoic acid, Caffeic acid, Protocatechuic acid |

| Amino Acid Catabolism | L-Aspartic acid | Microbial Transaminases, Deaminases | Alanine, Proline, Ammonia | |

Bioavailability and Systemic Disposition in Experimental Models

The bioavailability of this compound is contingent on its absorption from the gut and its subsequent metabolic fate within the body.

Detailed pharmacokinetic studies quantifying the absorption and excretion patterns of this compound in non-human in vivo models are limited in the available scientific literature. However, studies on structurally related N-acyl amino acid derivatives in rat models indicate that such compounds can be absorbed systemically. mdpi.com For instance, research on N-(phosphonacetyl)-L-aspartate in rats, dogs, and monkeys showed it was poorly absorbed when administered orally, with less than 5% of the dose being excreted in the urine. nih.gov This suggests that the bioavailability of N-acylated aspartic acid derivatives can be low. General reviews on cocoa bioactive compounds note that N-phenylpropenoyl-L-amino acids have been studied in both animal models and humans, confirming that they can be absorbed. nih.gov It is generally observed that the intact amide may be absorbed, at least in part, and subsequently excreted.

Once absorbed, xenobiotics are often subject to Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. However, for this compound, evidence suggests it may not follow these common metabolic pathways. In a study involving human volunteers, analysis of urine samples before and after treatment with β-glucuronidase/sulfatase showed no change in the concentration of the parent compound. nih.gov This provides strong evidence that this compound is not significantly metabolized via O-glucuronidation or O-sulfation before excretion. nih.gov

The primary metabolic fate appears to be the hydrolysis of the amide bond. For related N-acylated aromatic amino acids, this degradation into the corresponding acid and amino acid is a key metabolic step. frontiersin.org This suggests that if this compound is absorbed intact, it may be hydrolyzed by host enzymes, such as fatty acid amide hydrolase (FAAH), which is known to be a major enzyme in fatty acid amide hydrolysis in vivo. frontiersin.org

Microbial Contributions to this compound Transformation

The gut microbiota plays a pivotal role in the biotransformation of this compound, effectively acting as an external metabolic organ. The microbial enzymatic activities are crucial for breaking down the compound into smaller, more readily absorbable or metabolizable components.

The initial and most significant contribution of the microbiota is the cleavage of the stable amide bond linking p-coumaric acid and L-aspartic acid. This hydrolysis is carried out by microbial enzymes like amidohydrolases. This step is critical, as the parent molecule's size and polarity may limit its direct absorption.

Following hydrolysis, the microbiota continues to metabolize the resulting constituents. As established, p-coumaric acid is transformed by various bacteria into a range of other phenolic compounds, including 4-vinylphenol, 4-hydroxybenzoic acid, caffeic acid, and protocatechuic acid. researchgate.netbohrium.com The L-aspartic acid moiety is integrated into the rich metabolic network of microbial amino acid metabolism, where it can be used for bacterial growth or converted into other metabolites, including short-chain fatty acids, which can have systemic effects on the host. nih.gov

Role of Microbiota in Compound Degradation and Modification

The human gut microbiota possesses a vast and diverse enzymatic machinery capable of metabolizing a wide array of dietary compounds that escape digestion in the upper gastrointestinal tract. While direct studies on the microbial degradation of this compound are limited, the metabolism of structurally related compounds, such as aromatic amino acids and other amides, by gut bacteria provides insights into its potential fate in the colon.

The gut microbiota is known to extensively metabolize aromatic amino acids like tryptophan, phenylalanine, and tyrosine. nih.govscilit.com For instance, the gut symbiont Clostridium sporogenes can process these amino acids into a variety of metabolites, some of which are known to accumulate in the host's bloodstream. nih.govscilit.com This metabolic capability suggests that the L-aspartic acid moiety of this compound could be a substrate for microbial enzymes. The intestinal microbiota is involved in both the utilization and catabolism of several amino acids originating from dietary and endogenous proteins. mdpi.comresearchgate.net These amino acids can be used for bacterial protein synthesis or be catabolized through various pathways. mdpi.comresearchgate.net

Furthermore, the amide bond linking the coumaroyl and aspartic acid moieties is a potential target for microbial hydrolysis. Studies on the microbial degradation of various amides have shown that bacterial populations in natural environments can mediate the hydrolysis of the amide linkage. nih.govnih.gov The rate of this microbially mediated hydrolysis can vary depending on the specific chemical structure of the amide. nih.gov This suggests that gut bacteria could potentially cleave this compound into its constituent parts: p-coumaric acid and L-aspartic acid. These resulting molecules would then be available for further microbial metabolism or absorption by the host.

Microbiological Methods for Synthesis of Cinnamoyl Amide Derivatives

The synthesis of cinnamoyl amide derivatives, including compounds structurally similar to this compound, has been explored using microbiological and enzymatic methods as a sustainable alternative to traditional chemical synthesis. acs.org These biocatalytic approaches often utilize whole cells or isolated enzymes to achieve high selectivity and efficiency under mild reaction conditions.

Enzymatic synthesis represents a promising strategy for the production of cinnamoyl amides. Lipases, such as Candida antarctica Lipase B (CaL-B), have been successfully employed as biocatalysts for the synthesis of tryptamine-based cinnamoyl derivatives. acs.org This enzymatic approach mimics the biosynthetic pathways found in plants and offers a green alternative to chemical methods that often require harsh conditions and coupling agents. acs.org The use of unconventional green solvents, like tert-amyl alcohol, can further enhance the sustainability of the process. acs.org

Whole-cell biocatalysis is another powerful technique for the synthesis of amides. This method utilizes intact microbial cells, which contain the necessary enzymes for the desired transformation. The use of whole cells can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. nih.gov Whole-cell systems of microorganisms like bacteria and fungi have been used for various enantioselective reactions, including the synthesis of chiral building blocks. nih.gov

Specifically for the synthesis of N-substituted L-aspartic acids, enzymatic methods have been developed. For example, aspartase/fumarase superfamily enzymes have demonstrated their potential as biocatalysts for the synthesis of N-substituted L-aspartic acids from fumarate (B1241708) and various amines. researchgate.net This highlights the feasibility of using microbial enzymes to catalyze the formation of the amide bond between a cinnamic acid derivative and L-aspartic acid. The enzymatic synthesis of activated phenolic compounds, such as p-coumaroyl-CoA, using enzymes like 4-coumarate:coenzyme A ligase (4CL), is a key step in the biosynthesis of many natural products and could be harnessed for the in vitro or in vivo synthesis of N-coumaroyl amino acid conjugates. nih.gov

Interactive Data Table: Key Research Findings on Microbial Metabolism and Synthesis of Related Compounds

| Focus Area | Key Findings | Implication for this compound | References |

| Microbial Metabolism of Aromatic Amino Acids | Gut bacteria, such as Clostridium sporogenes, metabolize aromatic amino acids into various compounds that can enter systemic circulation. | The L-aspartic acid portion of the molecule is likely a substrate for microbial metabolism in the gut. | nih.govscilit.commdpi.comresearchgate.net |

| Microbial Degradation of Amides | Suspended bacterial populations can hydrolyze amide bonds in various chemical compounds. | The amide bond in this compound is a potential target for cleavage by gut microbiota. | nih.govnih.gov |

| Enzymatic Synthesis of Cinnamoyl Amides | Lipases, like Candida antarctica Lipase B, can catalyze the formation of cinnamoyl amides in green solvents. | Enzymatic methods could be developed for the sustainable synthesis of this compound. | acs.org |

| Whole-Cell Biocatalysis for Amide Synthesis | Whole microbial cells can be used as efficient biocatalysts for the synthesis of amides, offering a cost-effective alternative to purified enzymes. | Whole-cell systems could be engineered for the production of this compound. | nih.gov |

| Enzymatic Synthesis of N-substituted L-aspartic acids | Enzymes from the aspartase/fumarase superfamily can synthesize N-substituted L-aspartic acids. | This demonstrates the enzymatic feasibility of forming the amide linkage with L-aspartic acid. | researchgate.net |

| Enzymatic Activation of Cinnamic Acids | 4-Coumarate:coenzyme A ligase (4CL) can be used for the enzymatic synthesis of p-coumaroyl-CoA, an activated precursor. | This enzymatic activation is a crucial step that could be utilized in a biocatalytic pathway for synthesis. | nih.gov |

Biological Activities and Molecular Mechanisms of N Coumaroyl L Aspartic Acid

Oxidative Stress Modulation and Antioxidant Capacity

N-Coumaroyl-L-aspartic acid, a hydroxycinnamic acid amide, demonstrates notable antioxidant properties. Its capacity to counteract oxidative stress is attributed to its distinct chemical structure, which facilitates the neutralization of reactive oxygen species (ROS). This section delves into the specific mechanisms of its radical scavenging activity and its influence on cellular antioxidant defense systems.

Mechanisms of Radical Scavenging Activity

The antioxidant effect of this compound is primarily associated with the p-coumaroyl moiety of the molecule. The phenolic hydroxyl group on the aromatic ring and the α,β-unsaturated carbonyl group are key functional features that contribute to its radical scavenging capabilities. The principal mechanisms by which this compound is thought to exert its antioxidant action include:

Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and breaking the oxidative chain reaction. nih.gov This process is energetically favorable due to the formation of a stable phenoxyl radical, which is resonance-stabilized. Kinetic and theoretical studies on similar phenolic compounds support the hydrogen atom transfer as a significant pathway for antioxidant behavior. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT) : In this mechanism, an electron is first transferred from the antioxidant molecule to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the resulting species. While HAT is often the predominant mechanism in non-polar environments, SET-PT can be more significant in aqueous solutions. nih.gov

The radical scavenging activity of this compound is a fundamental aspect of its protective effects against oxidative damage. The efficiency of this process is influenced by factors such as the bond dissociation enthalpy of the phenolic O-H bond and the ionization potential of the molecule.

Influence on Cellular Antioxidant Defense Systems in Model Systems

Beyond direct radical scavenging, this compound can also modulate the endogenous antioxidant defense systems within cells. This indirect antioxidant activity involves the upregulation of crucial antioxidant enzymes that play a vital role in cellular protection against oxidative stress. While direct studies on this compound are limited, research on its constituent parts and related compounds provides strong indications of its potential activities.

The L-aspartic acid component may contribute to the enhancement of cellular antioxidant defenses. Studies on wheat plants under salt stress have shown that exogenous application of aspartic acid can up-regulate the antioxidant system, including enzymes such as superoxide (B77818) dismutase (SOD), peroxidase, and catalase. frontiersin.org This leads to a decrease in reactive oxygen species and reduced lipid peroxidation. frontiersin.org

Furthermore, related coumaroyl derivatives have been shown to influence the levels of antioxidant enzymes. For instance, p-coumaroyl alphitolic acid, extracted from jujube fruit, has been observed to increase the levels of glutathione (B108866) peroxidase (GPX), an important enzyme in the detoxification of hydroperoxides. scivisionpub.com The activation of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes, is a potential mechanism by which such compounds enhance cellular antioxidant capacity. nih.gov

Table 1: Potential Influence of this compound on Cellular Antioxidant Enzymes (based on related compounds)

| Enzyme | Potential Effect | Underlying Mechanism (Postulated) |

|---|---|---|

| Superoxide Dismutase (SOD) | Upregulation | Enhanced gene expression via signaling pathways influenced by the aspartic acid moiety. |

| Catalase (CAT) | Upregulation | Increased synthesis to cope with elevated hydrogen peroxide levels under stress. |

Anti-inflammatory Modulatory Effects

This compound is also implicated in the modulation of inflammatory responses. Chronic inflammation is often linked to oxidative stress, and the antioxidant properties of this compound contribute to its anti-inflammatory potential. The p-coumaroyl moiety is again the primary contributor to these effects.

Investigation of Inflammatory Pathways in Preclinical Models

Preclinical studies on p-coumaric acid, the core phenolic component of this compound, have elucidated its anti-inflammatory mechanisms. These studies have primarily utilized in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, to investigate the compound's effects on key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes. nih.gov Research has shown that p-coumaric acid can inhibit the activation of NF-κB. researchgate.net This inhibition leads to the downregulation of several pro-inflammatory mediators, including:

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) : Enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation. researchgate.net

Pro-inflammatory Cytokines : Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which play a central role in orchestrating the inflammatory cascade. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. P-coumaric acid has been shown to suppress the phosphorylation of key MAPK proteins, such as ERK1/2, further contributing to its anti-inflammatory effects. researchgate.net

Table 2: Modulatory Effects of the p-Coumaroyl Moiety on Inflammatory Mediators in Preclinical Models

| Inflammatory Mediator | Effect | Pathway Implicated |

|---|---|---|

| iNOS | Inhibition of expression | NF-κB researchgate.net |

| COX-2 | Inhibition of expression | NF-κB researchgate.net |

| TNF-α | Inhibition of expression | NF-κB, MAPK researchgate.net |

Roles in Plant Defense and Development

In the plant kingdom, this compound belongs to a class of secondary metabolites known as phenolamides or hydroxycinnamic acid amides (HCAAs). These compounds are not merely byproducts of metabolism but play active roles in plant growth, development, and defense against environmental challenges. mdpi.com

Contribution to Biotic and Abiotic Stress Responses in Plants

Phenolamides, including this compound, are integral to the plant's defense arsenal. Their synthesis is often induced in response to various stressors, highlighting their protective functions. mdpi.com

Biotic Stress: These compounds can act as phytoalexins, antimicrobial compounds that accumulate at the site of pathogen infection. They can also be incorporated into the plant cell wall, reinforcing it against fungal and bacterial invasion. The presence of the p-coumaroyl group provides a structural basis for these defensive roles.

Abiotic Stress: this compound and related phenolamides are also involved in the response to abiotic stressors such as UV radiation, drought, and salinity. Their antioxidant properties help to mitigate the oxidative damage caused by these environmental challenges. The L-aspartic acid component is also crucial for stress acclimation in plants. nih.gov L-aspartate is a precursor for the biosynthesis of other amino acids and essential metabolites that contribute to stress tolerance. nih.gov For example, exogenous application of aspartic acid has been shown to alleviate the negative effects of salt stress in wheat by enhancing the antioxidant system and promoting the accumulation of compatible solutes. frontiersin.org

The dual nature of this compound, combining the protective effects of a phenolic acid with the metabolic importance of an amino acid, makes it a versatile molecule in plant defense and adaptation. mdpi.com

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-Coumaric acid |

| L-Aspartic acid |

| Superoxide Dismutase (SOD) |

| Catalase (CAT) |

| Glutathione Peroxidase (GPX) |

| p-Coumaroyl alphitolic acid |

| N-acetylaspartic acid |

| Inducible Nitric Oxide Synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

Impact on Specific Developmental Processes in Planta

This compound is a naturally occurring conjugate of p-coumaric acid and the amino acid L-aspartic acid. Its presence and concentration have been noted to vary during specific plant developmental stages, particularly within seeds. As a member of the broader class of N-phenylpropenoyl-L-amino acids (NPAs), its role is implicated in the biochemical shifts that accompany seed maturation.

Research on Theobroma cacao (cocoa) has shown that NPAs, including this compound, are significant constituents of cocoa beans. The concentration of these compounds has been observed to change during the development of cocoa seeds. While some studies indicate a decrease in the content of these amides as the seeds mature, other research reports an accumulation in the advanced stages of seed development. This suggests a dynamic regulation of their biosynthesis and degradation throughout the maturation process. The precise functional role of this compound in these developmental processes is an area of ongoing research, but its variable presence points towards a potential role in the chemical ecology and physiology of the developing seed.

The table below summarizes the findings on the presence of N-phenylpropenoyl-L-amino acids, including this compound, in different plant parts of Theobroma cacao.

| Plant Organ | Presence of N-Phenylpropenoyl-L-amino acids | Predominant NPA |

| Flowers | Not Detected | - |

| Leaves | Not Detected | - |

| Fruit Husk | Detected | Clovamide |

| Fruit Pulp | Detected | Clovamide |

| Beans (Seeds) | Detected | N-[3',4'-dihydroxy-(E)-cinnamoyl]-l-aspartic acid |

This table is interactive. You can sort the data by clicking on the column headers.

Enzymatic Interactions and Bioactivity Modulation

The biological activity of this compound is intrinsically linked to its interactions with various enzymes. While direct studies on this specific compound are limited, research on structurally similar molecules provides insights into its potential enzymatic interactions and bioactivity.

Effects on Enzyme Activities in Biochemical Assays

Biochemical assays on derivatives of N-cinnamoyl-L-aspartic acid, a compound structurally related to this compound, have demonstrated inhibitory activity against aminopeptidase (B13392206) N (APN/CD13). nih.gov One particular derivative, compound 8c, exhibited the most potent inhibitory activity with an IC50 of 11.1 ± 0.9 μM. nih.gov This suggests that the N-acyl-L-aspartic acid scaffold could be a promising starting point for the development of enzyme inhibitors.

Furthermore, studies on N-(E)-Caffeic acid L-aspartic acid amide, another related compound, have shown selective effects on the gene expression of metabolizing enzymes in human liver cells. While it did not influence the expression of CYP3A4, it stimulated the expression of CYP1A2 and inhibited the expression of Glutathione S-transferase (GST). nih.gov These findings, although not from direct biochemical assays on this compound, indicate that this class of compounds has the potential to modulate the activity of various enzymes.

The following table details the observed enzyme inhibitory activities of compounds structurally related to this compound.

| Compound | Target Enzyme/Protein | Observed Effect | IC50 Value |

| N-cinnamoyl-L-aspartic acid derivative (8c) | Aminopeptidase N (APN/CD13) | Inhibition | 11.1 ± 0.9 μM |

| N-(E)-Caffeic acid L-aspartic acid amide | CYP1A2 Gene Expression | Stimulation | Not Applicable |

| N-(E)-Caffeic acid L-aspartic acid amide | GST Gene Expression | Inhibition | Not Applicable |

This table is interactive. You can sort the data by clicking on the column headers.

Exploration of Potential Molecular Targets and Interaction Pathways

The exploration of specific molecular targets and interaction pathways for this compound in planta is an emerging area of research. While direct plant-based studies are scarce, research on related N-phenylpropenoyl-L-amino acid amides in other biological systems offers potential avenues for investigation.

For instance, N-(E)-Caffeic acid L-aspartic acid amide has been shown to stimulate mitochondrial activity and the proliferation rate of human liver cells and keratinocytes. nih.gov This suggests a potential interaction with pathways related to cellular energy metabolism and growth. In a different context, this same compound demonstrated strong anti-adhesive properties against the adhesion of Helicobacter pylori to human stomach tissue, hinting at interactions with cell surface proteins or modulation of cell-cell recognition processes. nih.gov

While these findings are from non-plant systems, they highlight the possibility that this compound could interact with fundamental cellular machinery that is conserved across different kingdoms. In plants, this could translate to interactions with proteins involved in signaling cascades, metabolic regulation, or defense mechanisms. Further research, including molecular docking studies and affinity-based proteomics, is necessary to identify the specific molecular targets of this compound within the plant cell and to elucidate the downstream pathways it modulates.

Isolation, Identification, and Advanced Analytical Methodologies for N Coumaroyl L Aspartic Acid Research

Extraction and Chromatographic Purification Strategies

The initial and most critical step in the analysis of N-Coumaroyl-L-aspartic acid is its extraction and purification from the source material, which is often a complex biological matrix.

Isolating this compound from plant tissues requires multi-step procedures designed to separate the target molecule from a myriad of other compounds. A common approach begins with solvent extraction from the plant material, such as the seeds or flowers. For related p-coumaroyl amides, an effective method involves using an 80% (v/v) aqueous methanol (B129727) solution containing 0.1% formic acid, aided by vortex mixing and sonication in an ultrasonic bath to enhance extraction efficiency. units.it

Following the initial extraction, further purification is typically required. This often involves a combination of chromatographic techniques. For instance, procedures developed for isolating plant proteins, which can be adapted for smaller molecules, may include an initial extraction at a low pH followed by gel filtration chromatography (e.g., on Superdex 200) and ion-exchange chromatography. nih.gov These steps help to separate compounds based on size and charge, respectively, leading to a more purified fraction containing the target analyte.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and analysis of this compound. Due to the polar nature of the aspartic acid moiety, specialized HPLC methods are often necessary for effective retention and separation. thermofisher.com

Several HPLC modes can be employed:

Reversed-Phase (RP) HPLC: This is a common technique, but the high polarity of this compound can lead to poor retention on standard C18 columns. To overcome this, ion-pairing agents are often added to the mobile phase. For example, methods for analyzing L-aspartic acid impurities use volatile ion-pairing reagents like perfluoropentanoic acid (NFPA) and trifluoroacetic acid (TFA) to improve separation on polar-embedded C18 columns. thermofisher.com A typical mobile phase might consist of acetonitrile (B52724) and water with an acid modifier like formic acid, which is compatible with mass spectrometry detection. sielc.com

Mixed-Mode Chromatography: This advanced approach uses stationary phases with both reversed-phase and ion-exchange characteristics (e.g., HILIC-SCX or RP-SCX). helixchrom.com These columns are particularly effective for retaining and separating highly polar and ionizable compounds like amino acid derivatives. helixchrom.comsielc.com They allow for fine-tuning of the separation by adjusting the mobile phase's organic solvent concentration, buffer type, concentration, and pH. sielc.com

Below is an interactive table summarizing typical parameters for HPLC analysis of polar compounds like this compound, based on methods for related molecules.

| Parameter | Reversed-Phase (Ion-Pairing) | Mixed-Mode (HILIC) |

| Stationary Phase | C18 or Polar-Embedded C18 | Amaze TH, Primesep 100 |

| Mobile Phase A | Water with 0.1% Formic Acid or Ion-Pairing Reagents (e.g., TFA, NFPA) | Water/Acetonitrile with Buffer (e.g., Ammonium Formate) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Detection | UV-Vis, Mass Spectrometry (MS) | UV-Vis, Charged Aerosol Detector (CAD), MS |

| Principle | Hydrophobic interactions, enhanced by ion-pairing. | Hydrophilic interaction, ion-exchange, and hydrophobic interactions. |

Structural Characterization and Elucidation Techniques

Once isolated and purified, the definitive identification of this compound requires sophisticated spectroscopic techniques to elucidate its molecular structure.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural determination of this compound. Using electrospray ionization (ESI) in positive ion mode, the molecule is typically observed as its protonated molecular ion [M+H]⁺. For this compound, with a molecular formula of C₁₃H₁₃NO₆ and a monoisotopic mass of 279.0743 Da, this ion appears at an m/z of approximately 280. nih.govhmdb.ca

Tandem mass spectrometry (MS/MS) provides further structural confirmation. By selecting the precursor ion (m/z 280) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragments correspond to specific substructures of the molecule, allowing for unambiguous identification. For example, a significant fragment ion at m/z 147 corresponds to the p-coumaroyl moiety after cleavage of the amide bond. nih.gov

The table below details the experimental MS/MS fragmentation data for the [M+H]⁺ ion of this compound.

| Precursor Ion [M+H]⁺ (m/z) | MS/MS Fragment Ions (m/z) | Relative Intensity | Putative Fragment Identity |

| 280 | 280 | 100 | [M+H]⁺ |

| 280 | 147 | 26 | p-Coumaroyl moiety |

| 280 | Other reported fragments | - | Further fragments of the precursor |

Data sourced from PubChem LC-MS experimental data. nih.gov

In addition to mass spectrometry, other spectroscopic methods are vital for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-hydroxyphenyl group, the vinylic protons of the propenoyl linker, and the aliphatic protons (α-CH and β-CH₂) of the L-aspartic acid backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The N-coumaroyl moiety contains a conjugated system (the phenyl ring and the propenoyl group), which acts as a strong chromophore. This allows for the detection of the compound using a UV-Vis detector following HPLC separation, typically in the range of 280-320 nm. thermofisher.com

Quantitative Analysis and Detection Methods

Accurate quantification of this compound in biological samples is essential for understanding its physiological roles and concentration changes. HPLC-based methods are the standard for quantitative analysis.

A highly effective approach for quantifying polar compounds that may lack a strong chromophore is the use of HPLC coupled with both a UV detector and a Charged Aerosol Detector (CAD). thermofisher.com This dual-detection setup offers significant advantages. The UV detector provides sensitivity for the chromophoric coumaroyl portion of the molecule, while the CAD is a universal mass-based detector that can quantify any non-volatile analyte, making it suitable for the entire molecule and related non-chromophoric impurities. This hyphenated technique can reduce analysis time by allowing for the simultaneous detection of different classes of compounds in a single chromatographic run and can lower reporting thresholds to levels such as 0.03%. thermofisher.com

Furthermore, LC-MS methods can be highly quantitative when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, offering exceptional sensitivity and selectivity, especially in complex matrices.

Development and Validation of Precise Quantification Methods (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the precise quantification of this compound. nih.gov The development of a robust LC-MS/MS method is a meticulous process that involves optimizing chromatographic separation and mass spectrometric detection, followed by a thorough validation to ensure the reliability of the results. dergipark.org.trmdpi.com

Chromatographic separation is typically achieved using reverse-phase columns, such as a C18 column, which effectively separates this compound from other metabolites in a sample. researchgate.net The mobile phase often consists of a gradient of an aqueous solution with a small percentage of acid (like formic acid) and an organic solvent such as acetonitrile or methanol. frontiersin.org This setup allows for the efficient elution and sharp peak shape of the target analyte.

For detection, a triple quadrupole mass spectrometer is commonly employed, operating in Multiple Reaction Monitoring (MRM) mode. dergipark.org.tr This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the precursor ion [M-H]⁻ would be selected in negative ionization mode and fragmented to produce specific product ions for quantification and confirmation. The use of stable-isotope-labeled internal standards is crucial to correct for matrix effects and ensure high accuracy. nih.gov

Method validation is performed according to established guidelines to demonstrate that the analytical method is suitable for its intended purpose. mdpi.com Key validation parameters include linearity, accuracy, precision, sensitivity (limits of detection and quantification), and stability. nih.govdergipark.org.tr

Table 1: Typical Validation Parameters for an LC-MS/MS Quantification Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. | Recovery within 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) < 15% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |

| Matrix Effect | The alteration of analyte ionization due to the presence of co-eluting substances in the sample matrix. nih.gov | Assessed by comparing the analyte response in a standard solution versus a post-extraction spiked sample. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |

Advanced Electrochemical and Voltametric Approaches for Related Compounds

While direct electrochemical analysis of this compound is not widely documented, methods developed for its constituent parts, such as p-coumaric acid, provide a strong basis for its potential analysis using these techniques. researchgate.netresearchgate.net Electrochemical methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), offer rapid, sensitive, and cost-effective alternatives to chromatography-based methods. researchgate.netnih.gov

Research on p-coumaric acid has demonstrated that its electrochemical oxidation at a glassy carbon electrode is an irreversible process that is dependent on pH. researchgate.net The oxidation mechanism involves the hydroxyl group on the aromatic ring. researchgate.net Such studies are crucial for understanding the redox behavior of the coumaroyl moiety in this compound. Voltammetric techniques can be optimized to develop an electroanalytical procedure for quantification. For instance, a DPV method for p-coumaric acid has been developed with a low limit of detection. researchgate.net

These approaches are promising for quantifying this compound, particularly in applications where high-throughput screening is necessary. The aspartic acid moiety would likely influence the electrochemical behavior, necessitating specific method development for the conjugate.

Table 2: Example of Voltammetric Analysis of a Related Compound: p-Coumaric Acid

| Parameter | Finding | Reference |

| Technique | Cyclic, Differential Pulse, and Square Wave Voltammetry | researchgate.net |

| Electrode | Glassy Carbon Electrode | researchgate.net |

| Process | Irreversible oxidation over the whole pH range. | researchgate.net |

| Mechanism | Involves the oxidation of the hydroxyl group on the aromatic ring. | researchgate.net |

| Limit of Detection (LOD) | 83 nM | researchgate.net |

| Limit of Quantification (LOQ) | 250 nM | researchgate.net |

Considerations for Isomer Analysis and Quantification (e.g., cis/ trans)

The coumaroyl moiety of this compound contains a carbon-carbon double bond, allowing for the existence of cis and trans geometric isomers. us.esbiorxiv.org In nature, the trans isomer of related hydroxycinnamic acids is generally more stable and predominant. us.es However, the cis isomer can be formed through photoisomerization (e.g., exposure to UV light) during extraction and sample handling. us.es As the biological activities of the two isomers can differ, it is critical to separate and quantify them accurately.

The analysis of cis/trans isomers presents a significant analytical challenge. While mass spectrometry can confirm the identity of the isomers, they typically produce identical fragmentation patterns in MS/MS, making them indistinguishable by this method alone. us.esnih.gov Therefore, chromatographic separation prior to detection is essential.

High-performance liquid chromatography (HPLC) is the method of choice for separating cis and trans isomers. nih.govnih.gov A reversed-phase C18 column can often provide sufficient resolution to separate the two forms, which will have different retention times. nih.gov The quantification is then carried out by integrating the peak areas of each isomer from the chromatogram. us.es The development of such a method requires careful optimization of the mobile phase and gradient to achieve baseline separation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can be used to distinguish between cis and trans isomers based on the coupling constants of the vinyl protons. us.es

Table 3: Analytical Distinctions Between cis and trans Isomers of Coumaroyl Derivatives

| Feature | trans-Isomer | cis-Isomer | Analytical Implication |

| Prevalence | Generally more abundant and stable in natural sources. us.es | Typically present in very low amounts; can be formed by UV irradiation. us.es | Requires sensitive detection methods and careful sample handling to prevent artificial isomerization. |

| Chromatography (HPLC) | Elutes at a different retention time than the cis isomer. nih.gov | Elutes at a different retention time than the trans isomer. nih.gov | Enables separation and individual quantification. |

| Mass Spectrometry (MS/MS) | Produces a fragmentation pattern identical to the cis isomer. us.es | Produces a fragmentation pattern identical to the trans isomer. us.es | MS alone cannot differentiate the isomers; chromatographic separation is mandatory. |

| NMR Spectroscopy | Larger coupling constant (J-value, ~16 Hz) for vinyl protons. us.es | Smaller coupling constant (J-value, ~13 Hz) for vinyl protons. us.es | Can be used for structural confirmation of the isolated isomers. |

Emerging Research Perspectives and Future Directions for N Coumaroyl L Aspartic Acid

Integration of Omics Approaches in Metabolic and Functional Profiling

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the lifecycle of N-Coumaroyl-L-aspartic acid within an organism. Integrated multi-omics analysis can provide a comprehensive picture of how the synthesis and accumulation of this compound are regulated by genetic and environmental factors. frontiersin.orgfrontiersin.org

Proteomic studies can further complement this by identifying the translated enzymes directly involved in its synthesis, modification, and transport. The integration of these datasets will be crucial for building predictive models of metabolic flux and for functional genomics efforts aimed at characterizing the genes responsible for the production of this and related N-acyl amino acids. nih.gov

| Omics Technology | Key Research Questions | Potential Insights | Relevant Findings Context |

|---|---|---|---|

| Metabolomics | In which organisms/tissues is it present? How do its levels change in response to stimuli? | Identification and quantification; biomarker discovery; metabolic fingerprinting. | Identified as a key marker in cocoa cultivars. nih.govresearchgate.net |

| Transcriptomics | Which genes are involved in its biosynthesis and regulation? | Discovery of candidate genes (e.g., ligases, transferases); understanding of regulatory networks. | Transcriptome analysis helps identify key genes in phenolic compound biosynthesis. frontiersin.org |

| Proteomics | What are the specific enzymes and proteins that interact with or metabolize the compound? | Functional validation of enzymes; identification of protein-metabolite interactions. | Integrated omics can link differentially expressed proteins to metabolic pathways. frontiersin.org |

| Integrated Multi-Omics | How are genetic, transcriptional, and metabolic changes interconnected in relation to the compound's function? | Comprehensive understanding of its biological role; construction of metabolic models. | Multi-omics approaches provide a holistic view of molecular responses to stress. frontiersin.orgnih.gov |

Advanced Biocatalytic Synthesis and Engineered Production Approaches

While chemical synthesis methods exist, they often involve harsh conditions and multiple steps. nih.gov Emerging research is focused on developing more sustainable and efficient methods for producing this compound and its derivatives through biocatalysis and metabolic engineering. These approaches leverage the high specificity and efficiency of enzymes to create chiral molecules with high purity. nih.govrsc.org

A significant advancement in this area is the use of C-N lyases, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, for the asymmetric synthesis of N-substituted L-aspartic acids. nih.gov Research has demonstrated that these enzymes can catalyze the addition of diverse amines to fumarate (B1241708), producing the corresponding N-substituted L-aspartic acid derivatives with excellent enantiopurity (>99% ee) and good yields. nih.govrsc.org This strategy represents a powerful tool for preparing not only this compound but also a wide range of other noncanonical amino acids. rsc.org

Future directions will likely involve the metabolic engineering of microbial hosts like Escherichia coli or Corynebacterium glutamicum, which are commonly used for the industrial production of amino acids. nih.gov By introducing heterologous genes encoding for the necessary biosynthetic enzymes, it may be possible to construct microbial cell factories that can produce this compound from simple carbon sources. This would involve engineering pathways that provide precursor molecules, such as p-coumaric acid and L-aspartic acid, and then introducing a suitable ligase or lyase to couple them. nih.govrsc.org

| Enzyme System | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Fumarate, Arylalkylamines | N-arylalkyl-substituted L-aspartic acids | High enantioselectivity (>99% ee), broad substrate scope, environmentally friendly conditions. | nih.gov, rsc.org |

| Engineered Microbial Hosts (e.g., E. coli) | Glucose, other simple sugars | L-aspartic acid family amino acids | Potential for large-scale, cost-effective production from renewable feedstocks. | nih.gov, mdpi.com |

Unexplored Biological Roles and Mechanistic Elucidation in Diverse Systems

The biological functions of this compound are not yet fully understood, presenting a significant area for future investigation. Currently, its presence is well-documented in Theobroma cacao (cocoa), where, as part of the N-phenylpropenoyl-L-amino acids class, it is believed to contribute to the characteristic astringency and antioxidant properties of cocoa products. mdpi.commdpi.com Studies have shown that cocoa shell extracts containing this compound exhibit radical scavenging activity. mdpi.com

Beyond its role in plants, the broader class of N-acyl amino acids, to which this compound belongs, encompasses a wide range of signaling molecules with diverse biological activities in other organisms. mdpi.com This suggests that this compound could have as-yet-undiscovered roles. For example, related N-acyl amino acids are involved in various physiological processes, and synthetic derivatives of N-cinnamoyl-L-aspartic acid have been investigated as potential enzyme inhibitors. mdpi.comnih.gov

Future research should aim to elucidate the specific molecular mechanisms through which this compound exerts its effects. This could involve investigating its interaction with cellular receptors, its potential to modulate enzyme activity, or its role in cell signaling pathways. Exploring its presence and function in a wider range of plant species and even in other biological systems, such as plant-microbe interactions, could reveal novel ecological or physiological roles.

| Context | Observed or Hypothesized Role | Supporting Evidence / Research Area | Reference |

|---|---|---|---|

| Plant Physiology (Theobroma cacao) | Contribution to astringency (sensory properties). | Identified as one of several N-phenylpropenoyl-L-aminoacids in cocoa. | mdpi.com |

| Plant Defense / Stress Response | Antioxidant and radical scavenging activity. | Found in cocoa shell extracts which demonstrate antioxidant capacity. | mdpi.com |

| Pharmacology (Unexplored) | Potential enzyme inhibition. | Synthetic derivatives of N-cinnamoyl-L-aspartic acid show inhibitory activity against aminopeptidase (B13392206) N. | nih.gov |

| Cell Signaling (Unexplored) | Possible role as a signaling molecule. | Belongs to the broader class of N-acyl amino acids, which includes known signaling mediators. | mdpi.com |

Methodological Advancements in High-Throughput Characterization and Quantification

Progress in understanding this compound is intrinsically linked to advancements in analytical chemistry. Current methods for its characterization and quantification primarily rely on high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS/MS) detectors. nih.govresearchgate.net These techniques provide high sensitivity and specificity, allowing for the reliable identification and quantification of the compound in complex matrices like plant extracts. nih.gov

The future in this area points towards the development of high-throughput methodologies. While current HPLC-MS/MS methods are robust, adapting them for faster analysis times through ultra-high-performance liquid chromatography (UHPLC) systems and streamlined sample preparation protocols will be key for screening large numbers of samples, as is required in metabolomics studies or in the quality control of natural products. nih.gov

Furthermore, there is potential for the application of other analytical techniques. Capillary electrophoresis-mass spectrometry (CE-MS) could offer advantages for analyzing highly polar and charged molecules like this compound. mdpi.com The development of novel spectroscopic methods and biosensors could one day enable real-time, in-situ monitoring of this compound in living tissues. The establishment of certified reference materials and standardized, validated quantification methods will also be crucial for ensuring data comparability across different laboratories and studies. nih.gov

| Technique | Application | Advantages | Future Advancements |

|---|---|---|---|

| HPLC-PDA-MS/MS | Identification and quantification in complex mixtures (e.g., cocoa extracts). | High sensitivity, structural confirmation (MS/MS), robust quantification. | Integration with UHPLC for higher throughput; improved data processing software. |

| RP-HPLC-PDA | Routine quantification when MS is not available. | Cost-effective, reliable for quantification with standards. | Development of faster separation columns and methods. |

| Spectrophotometric Assays | Estimation of total phenolic content in an extract. | Simple, rapid, suitable for initial screening. | Limited specificity for individual compounds like this compound. |

| Capillary Electrophoresis-MS (CE-MS) | (Potential) Analysis of polar and charged metabolites. | High separation efficiency, small sample volume requirement. | Method development and validation for this compound. |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.